In-Depth Technical Guide on the Structural Analysis of Methyl Pyrrolidine-3-carboxylate
In-Depth Technical Guide on the Structural Analysis of Methyl Pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyrrolidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive analysis of the structural features of methyl pyrrolidine-3-carboxylate, including its synthesis, and spectroscopic characterization. Detailed experimental protocols for its preparation and analysis are provided, along with a discussion of its potential biological relevance as it relates to the broader class of pyrrolidine-3-carboxylic acid derivatives.
Introduction
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of natural products and synthetic compounds with diverse biological activities. Methyl pyrrolidine-3-carboxylate, as a derivative, serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents. Its value is highlighted by its role as an intermediate in the development of pharmaceuticals targeting a range of conditions, from neurological disorders to metabolic diseases.[1] The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for biological activity, making the synthesis and analysis of enantiomerically pure forms of this compound particularly important.
Physicochemical Properties
A summary of the key physicochemical properties of methyl pyrrolidine-3-carboxylate and its hydrochloride salt is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Methyl Pyrrolidine-3-carboxylate | (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride | Reference |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [2][3] |
| CAS Number | 98548-90-4 | 874964-22-4 | [2] |
| Appearance | Not specified | Off-white to light yellow solid | |
| IUPAC Name | methyl pyrrolidine-3-carboxylate | methyl (3R)-pyrrolidine-3-carboxylate;hydrochloride | [2] |
| SMILES | COC(=O)C1CCNC1 | COC(=O)[C@@H]1CCNC1.Cl | [2] |
| InChIKey | VVWWZOKQKXPVIV-UHFFFAOYSA-N | VVBSXSVVMNGQIN-JEDNCBNOSA-N | [2] |
| Predicted XlogP | -0.2 | Not available | [2] |
| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų | [3] |
Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride
A common route for the synthesis of (R)-Methyl Pyrrolidine-3-carboxylate hydrochloride involves the esterification of a protected (R)-pyrrolidine-3-carboxylic acid followed by deprotection.
Experimental Protocol
Materials:
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(3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid
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Methanol (MeOH)
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Thionyl chloride (SOCl₂)
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Dichloromethane (CH₂Cl₂)
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Nitrogen gas (N₂)
Procedure:
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To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL), add thionyl chloride (1 mL, 13.7 mmol) dropwise at room temperature under a nitrogen atmosphere.
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Heat the reaction mixture to reflux and maintain for 2 hours.
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Cool the reaction mixture to room temperature.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the crude product in dichloromethane and concentrate again to yield (R)-methyl pyrrolidine-3-carboxylate hydrochloride as an off-white solid.
Caption: Representative DPP-IV inhibition signaling pathway.
Conclusion
Methyl pyrrolidine-3-carboxylate is a valuable synthetic intermediate with a well-defined structure that can be thoroughly characterized by modern spectroscopic techniques. This guide has provided a detailed overview of its synthesis and structural analysis, including experimental protocols and expected analytical data. The biological relevance of the broader class of pyrrolidine-3-carboxylic acid derivatives suggests that this compound and its analogues will continue to be important targets for research and development in the pharmaceutical industry. Further investigation into the specific biological activities of methyl pyrrolidine-3-carboxylate is warranted to fully explore its therapeutic potential.
References
- 1. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Pyrrolidine-3-carboxylate | C6H11NO2 | CID 4114360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
